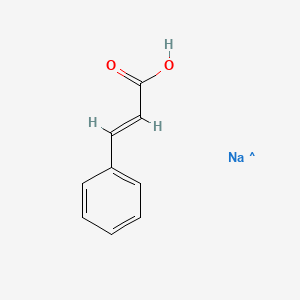

Cinnamylic acid sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cinnamic acid, sodium salt is an organic compound with the chemical formula C9H7NaO2. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used in various chemical and industrial applications due to its enhanced solubility and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamic acid, sodium salt can be synthesized through several methods. One common method involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde (such as benzaldehyde) and an acid anhydride (such as acetic anhydride) in the presence of a base (such as sodium acetate). The reaction is typically carried out under reflux conditions for several hours, followed by acid hydrolysis to yield cinnamic acid, which can then be neutralized with sodium hydroxide to form the sodium salt .

Another method involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases, and N-methyl-2-pyrrolidinone as a solvent. This reaction is carried out at reflux temperatures (180-190°C) for 8-12 hours .

Industrial Production Methods

On an industrial scale, cinnamic acid, sodium salt is produced using similar synthetic routes but optimized for large-scale production. The Perkin reaction is often employed due to its efficiency and relatively simple reaction conditions. The reaction mixture is typically processed in large reactors, and the resulting cinnamic acid is neutralized with sodium hydroxide to form the sodium salt. The product is then purified through recrystallization or other separation techniques to obtain high-purity cinnamic acid, sodium salt.

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.

Reduction: It can be reduced to form hydrocinnamic acid.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Hydrocinnamic acid.

Substitution: Nitro-cinnamic acid, bromo-cinnamic acid, and sulfo-cinnamic acid.

Wissenschaftliche Forschungsanwendungen

Cinnamic acid, sodium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Biology: It is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.

Industry: It is used in the production of flavorings, synthetic indigo, and certain pharmaceuticals.

Wirkmechanismus

Cinnamic acid and its derivatives exert their effects through various mechanisms, including:

Antioxidant Activity: Cinnamic acid terminates radical chain reactions by donating electrons that react with radicals to form stable products.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines and increases anti-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth through various molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Cinnamic acid, sodium salt can be compared with other similar compounds, such as:

Benzoic Acid: Both are carboxylic acids, but cinnamic acid has an additional double bond and phenyl group, making it more reactive in certain chemical reactions.

Phenylacetic Acid: Similar to cinnamic acid but lacks the double bond, resulting in different reactivity and applications.

Phenylpropanoic Acid: Similar structure but with a saturated carbon chain, leading to different chemical properties and uses.

Cinnamic acid, sodium salt is unique due to its unsaturated carboxylic acid structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel |

C9H8NaO2 |

|---|---|

Molekulargewicht |

171.15 g/mol |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+; |

InChI-Schlüssel |

GSZVVJCRKFJSRO-UHDJGPCESA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O.[Na] |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC(=O)O.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11967926.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)

![3-(3-methoxyphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11967962.png)

![4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11967968.png)

![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)

![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)